![molecular formula C22H24N2O5 B2394669 3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097900-91-7](/img/structure/B2394669.png)
3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea, also known as DPHU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPHU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Studies
Research in organic synthesis often explores the development of new methodologies for constructing complex molecules. For example, the study of the chemistry of fungi led to a new synthesis of the grisane system, demonstrating the versatility of furan in organic synthesis and the potential for creating complex molecular structures (Mortaza Ahbab et al., 1976). Another study focused on the synthesis of substituted phenylureas from methylated and ethylated vanillin, highlighting the broad utility of these compounds in chemical synthesis (J. Gardner et al., 1948).
Environmental and Photodegradation Studies
Investigations into the photodegradation and hydrolysis of certain pesticides can offer insights into environmental remediation techniques. One study explored the degradation behavior of substituted urea and organophosphate pesticides in water, which could inform environmental management practices (G. Gatidou & E. Iatrou, 2011).
Anticancer Research
In the realm of medicinal chemistry and pharmacology, the synthesis and evaluation of new compounds for anticancer activity is a critical area of research. For instance, a study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed significant antiproliferative effects against various cancer cell lines, showcasing the potential of such compounds in anticancer drug development (Jian Feng et al., 2020).
Corrosion Inhibition
The study of compounds as corrosion inhibitors for metals in acidic environments is another application. Research on 1,3,5-triazinyl urea derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel, suggesting potential industrial applications in protecting metal surfaces (B. Mistry et al., 2011).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-20-10-5-15(12-21(20)28-2)13-23-22(26)24-14-18(25)16-6-8-17(9-7-16)19-4-3-11-29-19/h3-12,18,25H,13-14H2,1-2H3,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLQXXYUSMUHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)
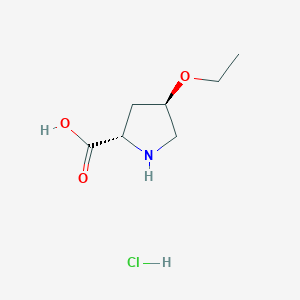
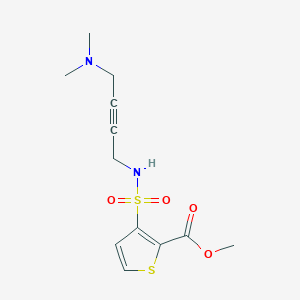
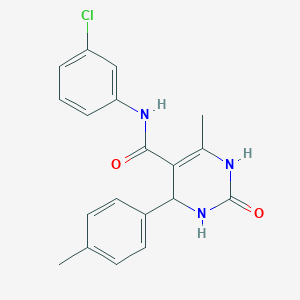
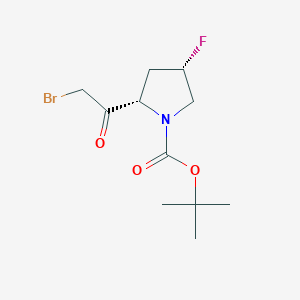
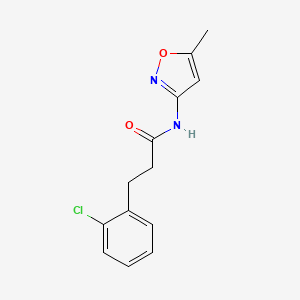
![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)
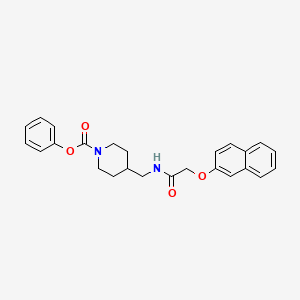
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)
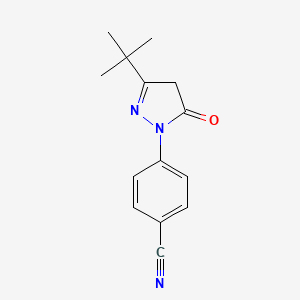
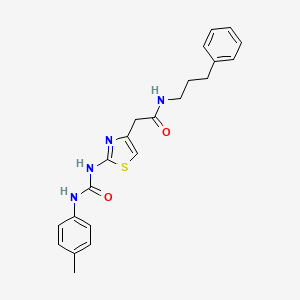
![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2394605.png)
![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)